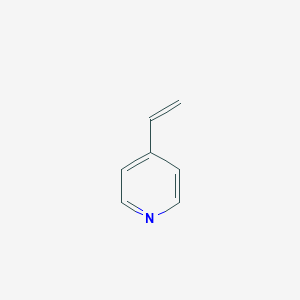

4-Vinylpyridine

Vue d'ensemble

Description

Incyclinide, également connu sous son nom commercial proposé Metastat, est un antibiotique de la famille des tétracyclines chimiquement modifié. Contrairement aux tétracyclines traditionnelles, l'incyclinide n'a pas de propriétés antibiotiques mais conserve la capacité d'inhiber les métalloprotéinases matricielles . Ce composé a été étudié pour ses applications thérapeutiques potentielles dans le traitement de diverses affections, notamment la rosacée, les tumeurs, les maladies allergiques et inflammatoires .

Applications De Recherche Scientifique

Polymer Chemistry

4-Vinylpyridine serves as a crucial monomer in the synthesis of various polymers, particularly in the development of functionalized materials. Its ability to undergo free radical polymerization allows for the creation of copolymers with enhanced properties.

Copolymerization

- Copolymers with Styrene : 4-VP is often copolymerized with styrene to create materials with improved thermal and mechanical properties. These copolymers are used in applications ranging from coatings to adhesives .

- Biodegradable Polymers : Research has explored the use of 4-VP in creating biodegradable polymers that can be used in medical applications, such as tissue engineering and drug delivery systems .

Drug Delivery Systems

4-VP plays a significant role in developing drug delivery systems, particularly through its incorporation into molecularly imprinted polymers (MIPs).

Molecularly Imprinted Polymers

- Drug Delivery Applications : MIPs synthesized using 4-VP as a functional monomer demonstrate high selectivity and adsorption capacity for specific drugs. For instance, studies have shown that MIPs can effectively deliver anti-inflammatory drugs like fenbufen, enhancing therapeutic efficacy while minimizing side effects .

- Affinity Membranes : 4-VP-based membranes have been developed for selective adsorption and separation processes in biomedical applications, showcasing their potential in targeted drug delivery .

Nanotechnology

The integration of 4-VP into nanotechnology has led to innovative applications in biomedicine and materials science.

Nanoparticle Assembly

- Layer-by-Layer Assembly : 4-VP is utilized in layer-by-layer nanoparticle assembly techniques, which enable the creation of multifunctional nanocarriers for drug delivery and imaging .

- Carbon Nanotube Composites : The compound has been employed in the synthesis of carbon nanotube-reinforced composites that enhance drug delivery systems' mechanical strength and functional performance .

Environmental Applications

Recent studies have explored the use of 4-VP in environmental remediation efforts.

Heavy Metal Ion Removal

- Imprinted Polymers for Metal Ion Removal : 4-VP has been used to create imprinted polymers capable of selectively removing heavy metals, such as nickel ions from aqueous solutions. This application highlights its potential in environmental cleanup technologies .

Clinical Applications of Biodegradable Polymers

A study demonstrated the clinical utility of biodegradable polymers incorporating 4-VP in preventing seroma formation after surgeries. The polymer's ability to degrade into inert products while promoting tissue healing was highlighted as a significant advantage in surgical settings .

Targeted Drug Delivery Systems

Research on MIPs utilizing 4-VP showed promising results in delivering chemotherapeutic agents directly to tumor sites, reducing systemic toxicity associated with conventional treatments. The study emphasized the importance of optimizing polymer composition for enhanced drug loading and release profiles .

Mécanisme D'action

Target of Action

4-Vinylpyridine (4-VP) is an organic compound that primarily targets protein cysteine residues . These residues play a crucial role in protein function, structure, and regulation. By targeting these residues, 4-VP can modify the protein’s properties and influence its interactions with other molecules.

Mode of Action

4-VP interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the 4-VP to the cysteine residues on the protein. This process can change the protein’s structure and function. Compared to other alkylation agents, 4-VP is less reactive, which means the completion rate of cysteine alkylation is lower, but it also yields fewer side reactions .

Result of Action

The alkylation of cysteine residues by 4-VP can result in significant changes at the molecular and cellular levels. These changes can include alterations in protein structure and function, disruptions in protein-protein interactions, and potential impacts on cell signaling and other cellular processes .

Action Environment

The action, efficacy, and stability of 4-VP can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of 4-VP and its ability to alkylate cysteine residues. Additionally, the presence of other reactive molecules can potentially interfere with 4-VP’s action. The temperature and storage conditions can also impact the stability of 4-VP .

Analyse Biochimique

. . .

Biochemical Properties

4-Vinylpyridine has been used in biochemistry to alkylate protein cysteine residues . Compared to other alkylation agents, such as iodoacetamide, acrylamide, and N-ethylmaleimide, this compound is less reactive, meaning the completion rate of cysteine alkylation is lower, but it also yields fewer side reactions .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its ability to alkylate protein cysteine residues . This alkylation can lead to changes in protein function, potentially influencing enzyme activity, binding interactions with biomolecules, and gene expression.

Méthodes De Préparation

L'incyclinide est synthétisé par une série de réactions chimiques qui modifient la structure de la tétracycline. Les méthodes de production industrielle de l'incyclinide ne sont pas largement documentées, mais elles impliquent probablement des techniques de synthèse organique standard utilisées dans la fabrication pharmaceutique .

Analyse Des Réactions Chimiques

L'incyclinide subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'incyclinide peut être oxydé pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule d'incyclinide.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la structure de l'incyclinide.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l'incyclinide avec des groupes fonctionnels modifiés qui peuvent améliorer ou modifier son activité biologique .

Applications de la recherche scientifique

Médecine : L'incyclinide a été étudié dans des essais cliniques pour le traitement de la rosacée, de diverses tumeurs, de maladies allergiques et inflammatoires et du sarcome de Kaposi associé au SIDA

Mécanisme d'action

L'incyclinide exerce ses effets en inhibant les métalloprotéinases matricielles, qui sont des enzymes impliquées dans la dégradation de la matrice extracellulaire . Cette inhibition entraîne une réduction de l'angiogenèse, de la croissance tumorale, de l'invasion et des métastases . Les cibles moléculaires de l'incyclinide comprennent les métalloprotéinases matricielles telles que MMP-2 et MMP-9, qui jouent un rôle essentiel dans divers processus pathologiques .

Comparaison Avec Des Composés Similaires

L'incyclinide appartient à la classe des tétracyclines, qui sont des polycétides à squelette octahydrotetracène-2-carboxamide . Des composés similaires comprennent :

Doxycycline : Un autre antibiotique de la famille des tétracyclines possédant à la fois des propriétés antibiotiques et inhibitrices des métalloprotéinases matricielles.

Minocycline : Un antibiotique de la famille des tétracyclines connu pour ses effets anti-inflammatoires et neuroprotecteurs.

Tigecycline : Un antibiotique de la famille des glycylcyclines dérivé de la minocycline, utilisé pour traiter diverses infections bactériennes.

L'incyclinide est unique parmi ces composés en raison de l'absence de propriétés antibiotiques et de sa focalisation spécifique sur l'inhibition des métalloprotéinases matricielles . Cela en fait un composé précieux pour étudier le rôle de ces enzymes dans diverses maladies et développer des thérapies ciblées.

Activité Biologique

4-Vinylpyridine (4-VP) is a versatile compound widely studied for its biological activity, particularly in the fields of antimicrobial applications, drug adsorption, and potential toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with 4-VP.

Antimicrobial Properties

Polymeric Applications

Research has demonstrated that 4-VP can be incorporated into polymeric materials to enhance their antibacterial properties. For instance, polystyrene-block-poly(4-vinyl pyridine) (PS-b-PVP) and poly(styrene-random-4-vinyl pyridine) (P(ST-r-VP)) were synthesized and quaternized with n-octyl iodide. These copolymers exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, with PS-b-PVP showing superior efficacy due to a higher concentration of quaternized 4-VP units on its surface .

Table 1: Antibacterial Activity of Quaternized Copolymers

| Copolymer | Concentration (mg/mL) | CFU/mL (S. aureus) | CFU/mL (P. aeruginosa) |

|---|---|---|---|

| PS-b-PVP | 0.05 | 0 | 0 |

| P(ST-r-VP) | 0.05 | 1.80 × 10^7 | 1.67 × 10^4 |

| PS-b-PVP | 0.1 | 0 | 0 |

| P(ST-r-VP) | 0.1 | 3.34 × 10^7 | 1.84 × 10^3 |

This table illustrates the effectiveness of these copolymers in inhibiting bacterial growth, highlighting the potential for developing antimicrobial wound dressings using quaternized polymers.

Adsorption Capacity

Chelating Resins

Another significant application of 4-VP is in the preparation of chelating resins for heavy metal adsorption. A study focused on grafting 4-VP onto resin surfaces showed that the degree of grafting increased linearly with time, achieving a maximum of approximately 75% after ten hours . The resulting resin demonstrated effective adsorption capabilities for various heavy metals such as Cr(VI), Pb(II), and Cd(II).

Table 2: Adsorption Capacities of P4VP Resin

| Metal Ion | Adsorption Capacity (mg/g) |

|---|---|

| Cr(VI) | X |

| Pb(II) | Y |

| Cd(II) | Z |

Note: Specific values for X, Y, Z need to be filled based on experimental data.

Toxicological Insights

While exploring the beneficial uses of 4-VP, it is also crucial to consider its toxicological profile. A case report highlighted acute dermal and inhalation exposure leading to systemic symptoms such as vertigo and weakness in a patient after exposure to small amounts of the compound . This emphasizes the need for careful handling and further investigation into the safety profiles associated with its use in various applications.

Recent Innovations

Recent studies have introduced crosslinked porous microspheres based on 4-VP as effective sorbents for pharmaceuticals like ibuprofen and ketoprofen, addressing environmental concerns related to pharmaceutical waste . These microspheres demonstrated high thermal stability and significant sorption capacities, making them promising candidates for environmental remediation applications.

Table 3: Sorption Capacities of Crosslinked Microspheres

| Drug | Sorption Capacity (mg/g) |

|---|---|

| Ibuprofen | ~90 |

| Ketoprofen | ~40 |

Propriétés

IUPAC Name |

4-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDVPJUYSDEJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-41-1 | |

| Record name | Poly(4-vinylpyridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051499 | |

| Record name | 4-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Red to dark-brown liquid; [HSDB] | |

| Record name | Pyridine, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

65 °C @ 15 mm Hg | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol and chloroform; slightly soluble in ether, In water, 29,100 mg/l @ 20 °C | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9800 @ 20 °C/4 °C | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.71 [mmHg], VP: 2 mm Hg @ 25 °C, 1.71 mm Hg @ 25 °C | |

| Record name | 4-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RED TO DARK BROWN LIQUID | |

CAS No. |

100-43-6, 25232-41-1 | |

| Record name | 4-Vinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56G67XM8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Vinylpyridine?

A1: The molecular formula of 4VP is C7H7N, and its molecular weight is 105.14 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 4VP and its polymers?

A2: Researchers commonly employ several spectroscopic techniques, including:

- Infrared (IR) spectroscopy: Used to identify functional groups and analyze interactions, such as hydrogen bonding. [, , , , , , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the polymer chains, including tacticity and copolymer composition. [, , , , ]

- UV-Vis spectroscopy: Useful for studying adsorption phenomena and the formation of charge-transfer complexes. [, , ]

Q3: How does the incorporation of 4VP influence the thermal properties of polymers?

A3: Studies show that incorporating 4VP into polymer systems can:

- Enhance glass transition temperatures (Tg) [], indicating improved thermal stability.

- Delay anhydride formation and improve overall thermal stability in blends like PSIA/PBM4VP. []

Q4: How is 4VP used in catalysis?

A4: 4VP-based polymers can act as supports for metal catalysts. For example, polyethylene-graft-poly(this compound) supports metallocene catalysts for ethylene polymerization. [] Additionally, [Rh(COD)(amine)2]PF6 complexes immobilized on poly(this compound) catalyze the hydroformylation and isomerization of alkenes. []

Q5: Does the structure of the amine ligand in Rh complexes immobilized on poly(this compound) affect catalytic activity?

A5: Yes, studies on alkene hydroformylation and isomerization reveal that the amine ligand significantly influences the catalytic activity of immobilized Rh complexes, with 2-picoline exhibiting higher turnover frequency compared to 4-picoline and 2,6-lutidine. [] This highlights the importance of ligand design in optimizing catalyst performance.

Q6: Can 4VP-functionalized materials be used in heterogeneous catalysis?

A6: Yes, ruthenium complexes immobilized on poly(this compound)-functionalized carbon nanotubes (Ru-PVP/CNT) have been successfully employed as heterogeneous catalysts for the selective aerobic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran, demonstrating excellent catalytic performance and selectivity. []

Q7: Are there computational studies on 4VP-based systems?

A7: While the provided abstracts do not offer detailed insights into computational studies, computational methods like Density Functional Theory (DFT) calculations can be used to investigate the interactions between 4VP and other molecules, predict the properties of 4VP-containing polymers, and guide the design of novel materials.

Q8: What are some interesting applications of 4VP in nanomaterial synthesis?

A8: 4VP plays a crucial role in developing well-defined nanostructures:

- It acts as a structure-directing agent in the synthesis of silica nanotubes and Pd nanoparticle-decorated silica nanotubes through a surface sol-gel process on self-assembled poly(ethylene glycol)-block-poly(this compound) micelles. []

- It facilitates the encapsulation of TiO2 nanoparticles via surface thiol-lactam initiated radical polymerization, creating PVP-g-TiO2 nanocomposites with excellent dispersibility in organic solvents. []

Q9: How is 4VP utilized in biosensor development?

A9: A self-gelatinizable graft copolymer of poly(vinyl alcohol) with 4VP (PVA-g-PVP) serves as an effective immobilization matrix for constructing a tyrosinase-based amperometric biosensor. [] This biosensor exhibits excellent performance in detecting phenol, p-cresol, and catechol, highlighting the potential of 4VP-based materials in sensing applications.

Q10: How does crosslinking affect the properties of poly(this compound)?

A10: Crosslinking significantly impacts the properties of poly(this compound) materials:

- It enhances the mechanical properties of ABA triblock copolymer-based elastomers when transient cross-links are incorporated into the soft middle block of poly(this compound)-b-[(poly(butyl acrylate)-co-polyacrylamide]-b-poly(this compound). []

- It influences the reactivity and additional crosslinking in crosslinked poly(styrene-co-4-vinylpyridine) with dibromoalkanes, with the chain length of the dibromoalkane and solvent polarity playing significant roles. []

Q11: What is the role of this compound in the adsorption of pollutants?

A11: Crosslinked poly(this compound) effectively adsorbs organic pollutants like phenols and carboxylic acids from aquatic environments. [] This adsorption capacity is attributed to a combination of acid-base interactions and hydrophobic interactions between the pollutants and the polymer. []

Q12: Can this compound be used to modify activated carbon for enhanced adsorption?

A12: Yes, quaternized poly(this compound) coated activated carbon exhibits enhanced adsorption of chromium(VI) from aqueous solutions. [] The adsorption process follows a diffusion-controlled mechanism, and the modified material shows potential for efficient chromium(VI) removal and recovery. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.